7-Azido-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Azido-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Properties
- A study discussed the organocatalytic synthesis and pharmacological properties of 7-chloroquinoline-1,2,3-triazoyl carboxamides, demonstrating their effectiveness in decreasing seizures and combating acute pain. These compounds were synthesized from 4-azido-7-chloroquinoline, indicating the utility of azido-tetrahydroisoquinoline derivatives in medicinal chemistry (Wilhelm et al., 2014).
Asymmetric Synthesis and Catalysis
- Research on C1-chiral 1,2,3,4-tetrahydroisoquinolines highlighted their wide range of bioactivities and applications as chiral scaffolds in asymmetric catalysis, underscoring the significance of tetrahydroisoquinoline structures in natural products and pharmaceuticals (Liu et al., 2015).
Surface Biofunctionalization
- A study described the grafting of azido-terminated tetrahydroisoquinolines onto silicon surfaces, demonstrating their potential in biofunctionalization. The modified surfaces showed increased hydrophobicity and potential applications in creating biomolecules with dopaminergic properties (Lucena-Serrano et al., 2016).
Anticancer Applications
- Tetrahydroisoquinolines, including azido derivatives, have been synthesized as potential anticancer agents. Their cytotoxicity was evaluated against breast cancer cell lines, showing promising results for the development of new pharmaceutical agents (Redda et al., 2010).
Properties
IUPAC Name |
7-azido-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-13-12-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVOUQARSPQBQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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